

3-Ethoxy-4-fluorophenylboronic acid CAS number and properties

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Compound of Interest

Compound Name: 3-Ethoxy-4-fluorophenylboronic acid

Cat. No.: B1419121

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An In-Depth Technical Guide to **3-Ethoxy-4-fluorophenylboronic Acid**: Properties, Applications, and Experimental Protocols

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic introduction of fluorine atoms into molecular scaffolds is a cornerstone of rational design. Fluorinated organic compounds often exhibit unique physicochemical and biological properties, including enhanced metabolic stability, increased lipophilicity, and modulated binding affinities.^[1] Among the vast arsenal of reagents available for this purpose, fluorinated phenylboronic acids are indispensable tools, primarily for their role in palladium-catalyzed cross-coupling reactions.

This guide provides a comprehensive technical overview of **3-Ethoxy-4-fluorophenylboronic acid** (CAS Number: 900174-65-4), a versatile and increasingly important building block.^{[2][3]} We will delve into its fundamental properties, explore its primary application in Suzuki-Miyaura cross-coupling, and provide field-proven insights into its handling and use. This document is intended for researchers, medicinal chemists, and process development scientists who require a deep, practical understanding of this reagent to accelerate their research and development endeavors.

Part 1: Physicochemical Profile and Structural Insights

The utility of any chemical reagent begins with a thorough understanding of its intrinsic properties. **3-Ethoxy-4-fluorophenylboronic acid** is a white to off-white crystalline powder, valued for its stability and reactivity.^[2] Its key physicochemical properties are summarized below.

Table 1: Core Properties of **3-Ethoxy-4-fluorophenylboronic acid**

Property	Value	Reference
CAS Number	900174-65-4	^[2] ^[3]
Molecular Formula	C ₈ H ₁₀ BF ₃ O ₃	^[2] ^[3]
Molecular Weight	183.97 g/mol	^[2] ^[3]
Appearance	White to off-white crystalline powder	^[2]
Boiling Point	328.1 ± 52.0 °C (Predicted)	^[3]
Density	1.22 ± 0.1 g/cm ³ (Predicted)	^[3]
pKa	8.23 ± 0.10 (Predicted)	^[3]
Storage	Store at 2-8°C under inert gas	^[3]

The Causality of Structure: Electronic Effects in Action

The specific substitution pattern of **3-Ethoxy-4-fluorophenylboronic acid** is not arbitrary; it is a deliberate design that modulates the electronic character of the phenyl ring, thereby fine-tuning its reactivity.

- **4-Fluoro Group:** The fluorine atom at the para-position exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). Overall, it deactivates the ring, which can influence the rates of key steps in the Suzuki-Miyaura catalytic cycle, such as transmetalation.^[1] This fluorination is a critical strategy for enhancing the biological performance of the final product.^[1]^[4]

- **3-Ethoxy Group:** The ethoxy group at the meta-position is primarily an electron-donating group through its mesomeric effect (+M). This electronic contribution can help to counterbalance the deactivating effect of the fluorine, ensuring a well-poised reactivity profile for efficient cross-coupling.
- **Boronic Acid Moiety:** The $B(OH)_2$ group is the functional heart of the molecule, enabling its participation in palladium-catalyzed reactions.^[5] Its Lewis acidic nature is crucial for the activation and subsequent transmetalation step.^[6]

This precise electronic balance makes the reagent stable enough for storage and handling, yet reactive enough to participate efficiently in carbon-carbon bond formation under relatively mild conditions.^[7]

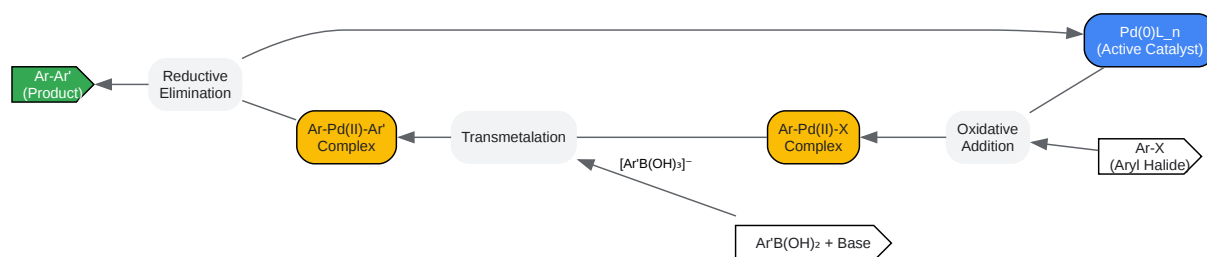
Part 2: The Suzuki-Miyaura Cross-Coupling Reaction: A Practical Workflow

The paramount application of **3-Ethoxy-4-fluorophenylboronic acid** is as a coupling partner in the Suzuki-Miyaura reaction, a Nobel Prize-winning method for synthesizing biaryl compounds, which are prevalent skeletons in pharmaceuticals.^[5]

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds via a catalytic cycle involving a palladium complex. Understanding this cycle is critical for troubleshooting and optimizing reaction conditions. The key steps are:

- **Oxidative Addition:** The active $Pd(0)$ catalyst adds to the aryl halide ($Ar-X$), forming a $Pd(II)$ complex.
- **Activation & Transmetalation:** The boronic acid is activated by a base to form a more nucleophilic boronate species. This species then transfers its aryl group (in this case, the 3-ethoxy-4-fluorophenyl moiety) to the palladium center, displacing the halide.
- **Reductive Elimination:** The two organic partners on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the $Pd(0)$ catalyst.



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Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol

This protocol provides a robust starting point for coupling **3-Ethoxy-4-fluorophenylboronic acid** with a generic aryl bromide. Self-Validation Note: The success of this protocol relies on the rigorous exclusion of oxygen, which can deactivate the palladium catalyst. The choice of a phosphine ligand like SPhos is deliberate; its bulk and electron-donating properties facilitate the oxidative addition and reductive elimination steps, particularly with challenging substrates.

[8]

Materials & Reagents:

- **3-Ethoxy-4-fluorophenylboronic acid** (1.2 equivalents)
- Aryl bromide (1.0 equivalent)
- Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
- SPhos (4 mol%)
- Potassium phosphate (K₃PO₄), anhydrous powder (2.5 equivalents)
- Anhydrous, degassed solvent (e.g., Dioxane/Water 10:1 mixture)

- Schlenk flask or similar reaction vessel
- Inert gas supply (Nitrogen or Argon)
- Standard glassware for work-up and purification

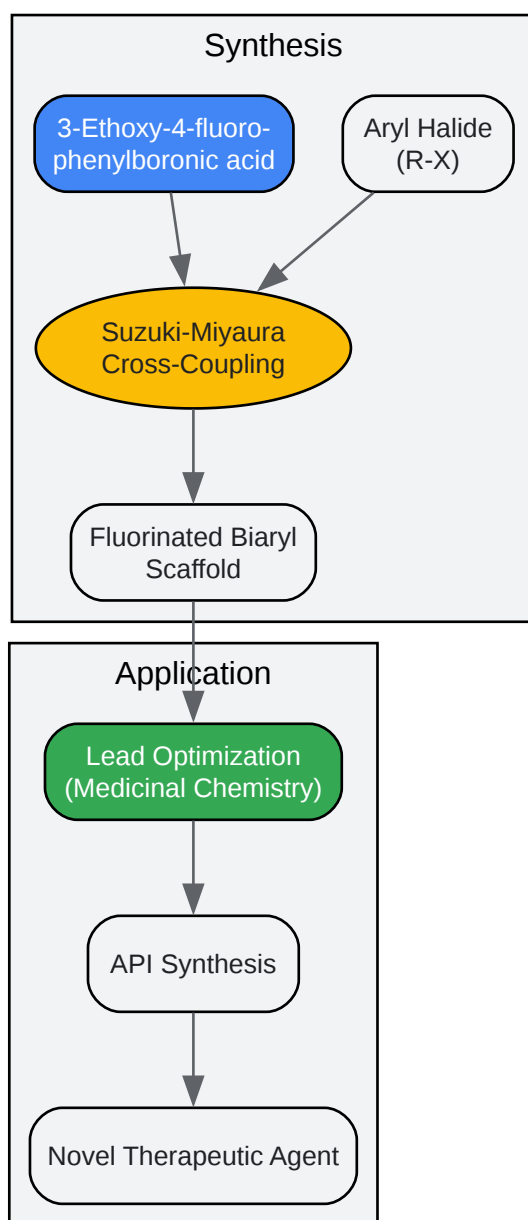
Step-by-Step Methodology:

- **Vessel Preparation:** To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, **3-Ethoxy-4-fluorophenylboronic acid**, and potassium phosphate.
- **Catalyst Preparation:** In a separate vial, briefly purge with inert gas, then add the Pd(OAc)₂ and SPhos. Add a small amount of the reaction solvent and swirl to form a pre-catalyst slurry. This pre-formation helps ensure catalyst homogeneity.
- **Reaction Setup:** Add the degassed solvent to the Schlenk flask containing the reagents. Begin vigorous stirring.
- **Catalyst Introduction:** Transfer the pre-catalyst slurry to the main reaction flask via syringe.
- **Reaction Execution:** Heat the mixture to the desired temperature (typically 60-100 °C) and monitor the reaction progress by TLC or LC-MS.[8]
- **Work-up:** Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine. The aqueous washes remove the inorganic base and boronic acid byproducts.
- **Purification:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.[1]

Part 3: Applications in Drug Discovery and Beyond

The true value of **3-Ethoxy-4-fluorophenylboronic acid** is realized in the properties of the molecules it helps create. It is a key intermediate in the synthesis of a wide range of compounds, from pharmaceuticals to advanced materials.[5][7]

- **Pharmaceutical Intermediates:** This reagent serves as a critical building block for Active Pharmaceutical Ingredients (APIs).^[5] The incorporation of the 3-ethoxy-4-fluorophenyl moiety can be a strategic move to optimize a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. Boron-containing compounds themselves, including boronic acids and benzoxaboroles, are an emerging class of therapeutics targeting enzymes in cancer and infectious diseases.^{[4][7]}
- **Agrochemicals:** Similar to pharmaceuticals, the synthesis of novel herbicides and pesticides benefits from the modularity offered by cross-coupling reactions to enhance efficacy and environmental profiles.^[7]
- **Materials Science:** The reagent is used to create functional polymers and organic electronic components where the specific electronic properties of the fluorinated biaryl unit can be exploited.^{[5][7]}




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Caption: From building block to therapeutic application workflow.

Part 4: Safety, Handling, and Storage

Scientific integrity demands a commitment to safety. **3-Ethoxy-4-fluorophenylboronic acid** is an irritant and requires careful handling.^{[2][3]}

Table 2: GHS Hazard Information

Pictogram	GHS Class	Hazard Statement
	Acute Toxicity (Oral, Dermal, Inhalation) - Category 4 Skin Irritation - Category 2 Eye Irritation - Category 2 Specific target organ toxicity – single exposure - Category 3	H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H332: Harmful if inhaled H335: May cause respiratory irritation

(Source: GHS Classification)[\[2\]](#)[\[3\]](#)

Safe Handling Protocol

- Engineering Controls: Always handle this compound in a well-ventilated fume hood to avoid inhalation of dust or aerosols.[\[2\]](#)[\[9\]](#)
- Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.[\[2\]](#)[\[10\]](#)
- Handling: Avoid contact with skin and eyes.[\[2\]](#)[\[11\]](#) Avoid formation of dust. Do not eat, drink, or smoke in the handling area.[\[2\]](#)
- Storage: Store in a cool, dry, well-ventilated place. Keep the container tightly closed and preferably store under an inert atmosphere (nitrogen or argon) to maintain long-term stability.[\[2\]](#)[\[3\]](#)[\[11\]](#)

First-Aid Measures

- If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[\[2\]](#)[\[10\]](#)
- In Case of Skin Contact: Take off contaminated clothing immediately. Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[\[2\]](#)[\[9\]](#)[\[10\]](#)
- In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[\[2\]](#)[\[9\]](#)[\[10\]](#)

- If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[2]

Conclusion

3-Ethoxy-4-fluorophenylboronic acid is more than just a chemical on a shelf; it is an enabling tool for innovation. Its carefully balanced electronic properties make it a robust and reliable partner in the powerful Suzuki-Miyaura cross-coupling reaction. For scientists in drug discovery and materials science, a deep understanding of its properties, reaction mechanisms, and safe handling is paramount to leveraging its full potential. As the demand for complex, precisely functionalized molecules continues to grow, the importance of well-characterized building blocks like this one will only increase, paving the way for the next generation of therapeutics and advanced materials.

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